molecular formula C19H22N4 B12201235 3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12201235
M. Wt: 306.4 g/mol
InChI Key: NCQPPOLYXLIGOL-UHFFFAOYSA-N
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Description

3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl, propan-2-yl, and pyrrolidin-1-yl groups. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrimidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22N4/c1-14(2)17-12-18(22-10-6-7-11-22)23-19(21-17)16(13-20-23)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3

InChI Key

NCQPPOLYXLIGOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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